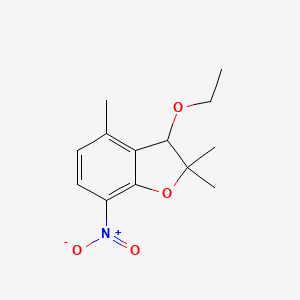

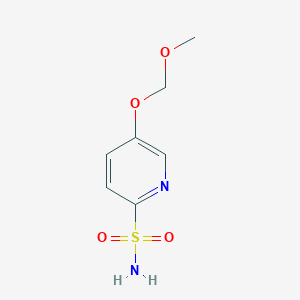

![molecular formula C9H9BrFNOS B2827307 5-溴-3-氟-2-(噻吩并[2,3-c]噻烷-3-氧基)吡啶 CAS No. 2167849-14-9](/img/structure/B2827307.png)

5-溴-3-氟-2-(噻吩并[2,3-c]噻烷-3-氧基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

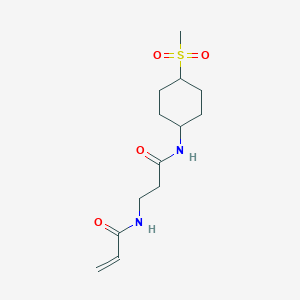

5-Bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine is a chemical compound that has been widely used in scientific research. It is commonly referred to as BTFP and is a potent inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC by BTFP has been shown to have significant effects on cellular signaling pathways, making it a valuable tool for studying cellular processes.

科学研究应用

抗菌活性

5-吡啶-4-基-1,3,4-恶二唑-2-硫醇及其衍生物,与5-溴-3-氟-2-(硫代烷-3-氧基)吡啶密切相关,已合成并评估了其抗菌活性。这些化合物,包括5-溴-3-氟-2-(硫代烷-3-氧基)吡啶,已显示出良好至中等的抗菌活性,表明它们在医学研究和应用中的潜力 (Bayrak 等人,2009)。

色谱中的微量富集

在一项专注于嘧啶核碱富集的研究中,5-溴-3-氟-2-(硫代烷-3-氧基)吡啶在开发使用银负载硫醇固定相进行微量富集的方法中发挥了作用。这项技术在分析化学中很重要,特别是在色谱学中 (Lipschitz 等人,1989)。

N-芳基化和库开发

已经对3-烷氧基吡唑的N-芳基化进行了研究,其中涉及使用类似于5-溴-3-氟-2-(硫代烷-3-氧基)吡啶的溴代吡啶,以开发新的化学实体库。这项研究对于制药和化学研究中开发新化合物的意义重大 (Guillou 等人,2010)。

荧光探针开发

一项研究开发了一种基于芘环和取代吡啶(类似于5-溴-3-氟-2-(硫代烷-3-氧基)吡啶)组合的荧光探针。这项研究对于推进生物成像技术至关重要,因为此类探针可用于体内成像,包括在细胞和小生物中 (Chao 等人,2019)。

化学结构中的氮-硼配位

对吡哆醛硼的研究,其中涉及类似于5-溴-3-氟-2-(硫代烷-3-氧基)吡啶的化合物,已经深入了解了化学结构中的氮-硼配位与氢键。这种理解对于开发具有特定性质的新材料和化学品很有价值 (Steciuk 等人,2015)。

新型吡啶类衍生物的合成

一项研究描述了通过Suzuki交叉偶联反应有效合成新型吡啶类衍生物,涉及类似于5-溴-3-氟-2-(硫代烷-3-氧基)吡啶的化合物。这项研究有助于合成化学领域,特别是在创造具有在各个行业中潜在应用的新化合物的领域 (Ahmad 等人,2017)。

具有高荧光的碳点

一项关于具有高荧光量子产率的碳点(其中5-氧代-3,5-二氢-2H-噻唑并[3,2-a]吡啶-3,7-二羧酸(TPDCA)是关键成分)的研究显示了与5-溴-3-氟-2-(硫代烷-3-氧基)吡啶的相关性,这是由于吡啶结构。这项研究对于开发纳米技术和光子学中的先进材料至关重要 (Shi 等人,2016)。

安全和危害

The safety data sheet for a similar compound, 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that this compound may interact with palladium catalysts and other organoboron reagents.

Mode of Action

It’s plausible that it undergoes a similar mechanism as other organoboron compounds in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s likely involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .

Result of Action

Given its potential use in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have significant implications in organic synthesis.

Action Environment

Similar organoboron compounds are known to be relatively stable and environmentally benign , suggesting that this compound may exhibit similar characteristics.

属性

IUPAC Name |

5-bromo-3-fluoro-2-(thiolan-3-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNOS/c10-6-3-8(11)9(12-4-6)13-7-1-2-14-5-7/h3-4,7H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGBXRYGQWLHCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

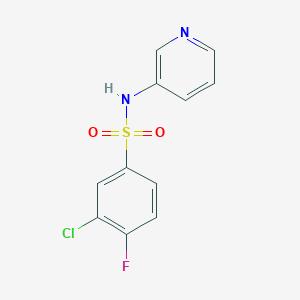

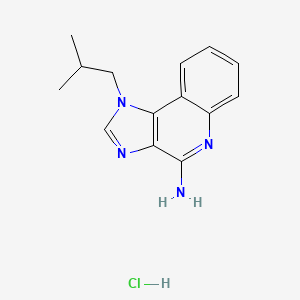

![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2827226.png)

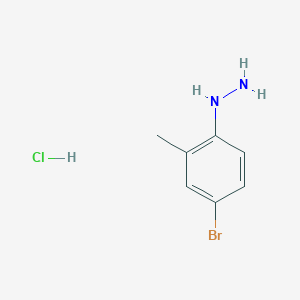

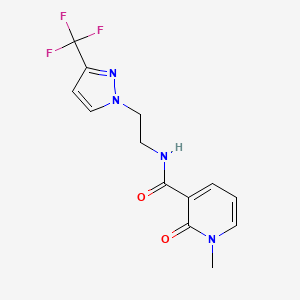

![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2827231.png)

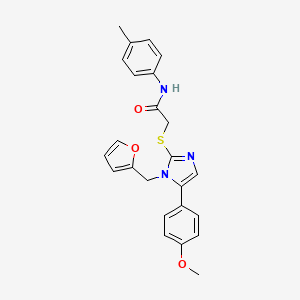

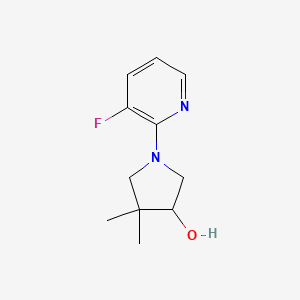

![3-(4-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2827236.png)

![methyl 4-({[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2827237.png)

![1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827245.png)